molecular formula C14H13GeO2 B14227178 CID 78068289

CID 78068289

Katalognummer: B14227178
Molekulargewicht: 285.88 g/mol
InChI-Schlüssel: WDMGFKUBXDBSOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Based on general practices for characterizing PubChem CIDs, compounds are typically analyzed using techniques such as GC-MS (to determine volatile components and purity) , mass spectrometry (for molecular weight and fragmentation patterns) , and chromatographic methods (e.g., LC-ESI-MS for structural elucidation) .

Eigenschaften

Molekularformel

C14H13GeO2

Molekulargewicht

285.88 g/mol

InChI

InChI=1S/C14H13GeO2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI-Schlüssel

WDMGFKUBXDBSOZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O[Ge](C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of cyclin A/B inhibitors involves the synthesis of macrocyclic structures. These structures are typically synthesized through a series of cyclization reactions, often involving the formation of amide or ester bonds. The reaction conditions usually require the use of coupling reagents such as carbodiimides or phosphonium salts, and the reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of cyclin A/B inhibitors involves large-scale synthesis using automated synthesizers and continuous flow reactors. These methods allow for the efficient production of macrocyclic compounds with high purity and yield. The use of advanced purification techniques such as high-performance liquid chromatography ensures the removal of impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclin A/B inhibitors undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products often retain the macrocyclic structure but exhibit different functional groups, which can alter their biological activity .

Wissenschaftliche Forschungsanwendungen

Cyclin A/B inhibitors have a wide range of scientific research applications, including:

    Chemistry: Used as tools to study cell cycle regulation and the role of cyclins in cell division.

    Biology: Employed in research on cancer biology to understand the mechanisms of tumor growth and proliferation.

    Medicine: Investigated as potential therapeutic agents for the treatment of various cancers, particularly those with high E2F expression.

    Industry: Utilized in the development of new drugs and therapeutic strategies for cancer treatment

Wirkmechanismus

The mechanism of action of cyclin A/B inhibitors involves the inhibition of cyclin A and cyclin B, which are essential regulators of the cell cycle. These compounds bind to the cyclin-dependent kinases (CDKs) associated with cyclin A and cyclin B, preventing their activation. This inhibition leads to cell cycle arrest at the G2/M phase, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Hypothetical Comparison Framework Based on Evidence Examples

Property CID 78068289 (Hypothetical) Tubocuraine (CID 6,000) Colchicine (CID 6167) CID 46907796
Molecular Formula CₓHᵧNᵤOᵥ (Inferred) C₃₇H₄₁N₂O₆ C₂₂H₂₅NO₆ Not specified
Molecular Weight ~300–400 g/mol 633.74 g/mol 399.44 g/mol Not specified
Bioactivity Unknown Neuromuscular blocker Anti-inflammatory Nrf2 inhibitor
Analytical Methods GC-MS, LC-ESI-MS Placental transfer model X-ray crystallography Mass spectrometry
Therapeutic Use Not reported Anesthesia adjuvant Gout treatment Cancer research

Key Findings from Analog Studies:

Structural Similarity : Compounds like CID 46907796 are compared to inhibitors (e.g., ChEMBL1724922) using mass spectrometry and activity assays, highlighting differences in inhibitory potency (e.g., 4.908 μM vs. 5.12 μM for analogs) .

Functional Overlaps : Tubocuraine (CID 6,000) shares descriptors (e.g., placental transfer class) with structurally dissimilar compounds, underscoring the importance of multi-parameter comparisons .

Technique-Dependent Data : For colchicine (CID 6167), X-ray crystallography and collision-induced dissociation (CID) voltage studies correlate charged states with fragmentation patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.